molecular formula C16H10F2N2O3 B2857173 N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 333760-73-9

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2857173
CAS No.: 333760-73-9
M. Wt: 316.264
InChI Key: GRMWGRHOPZDVPG-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C16H10F2N2O3 and its molecular weight is 316.264. The purity is usually 95%.
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Biological Activity

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a difluorophenyl group and a hydroxy group, which are critical for its biological activity. The structural formula can be represented as follows:

C17H14F2N2O3\text{C}_{17}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_3

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression and neurodegenerative diseases. For instance, it targets the γ-secretase complex, which plays a crucial role in the Notch signaling pathway, affecting cellular differentiation and proliferation .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. It has been particularly effective in inhibiting the growth of lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound was tested against various cancer cell lines with promising results:
    • IC50 Values :
      • H460 (Lung Carcinoma): 4.9 ± 0.7 µM
      • A-431 (Skin Carcinoma): 2.0 ± 0.9 µM
      • HT-29 (Colon Adenocarcinoma): 4.4 ± 1.3 µM
      • DU145 (Prostate Carcinoma): 12.0 ± 1.6 µM
      • MCF7 (Breast Adenocarcinoma): 14.6 ± 3.9 µM .

These values indicate that the compound maintains substantial activity across different cancer types.

Neuroprotective Activity

The compound also shows promise as a neuroprotective agent:

  • Cholinesterase Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease treatment . The most effective derivatives showed IC50 values as low as 0.28 µM for AChE inhibition.

Case Studies

Several case studies have reported on the biological activity of this compound:

  • Study on Anticancer Activity : A recent study focused on the synthesis and evaluation of this compound against pancreatic cancer cell lines. It demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of related compounds in models of neurodegeneration, showing that these compounds could penetrate the blood-brain barrier and exhibit low toxicity at therapeutic doses .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O3/c17-10-6-5-8(7-11(10)18)19-15(22)13-14(21)9-3-1-2-4-12(9)20-16(13)23/h1-7H,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMWGRHOPZDVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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